molecular formula C18H17ClN4OS B2657927 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 51944-21-9

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2657927
CAS No.: 51944-21-9
M. Wt: 372.87
InChI Key: GQGVHBJCYBJLKT-UHFFFAOYSA-N
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Description

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound with a unique structure that includes a pyrazoline ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Lacks the thioxomethyl group, resulting in different chemical properties and reactivity.

    4-((4-Methylphenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Substitution of the chlorine atom with a methyl group alters its biological activity and chemical behavior.

    4-((4-Bromophenyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: The presence of a bromine atom instead of chlorine affects its reactivity in substitution reactions.

Uniqueness

The presence of the thioxomethyl group in 4-((((4-Chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. This makes it distinct from other similar compounds and broadens its range of applications in various fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVHBJCYBJLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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